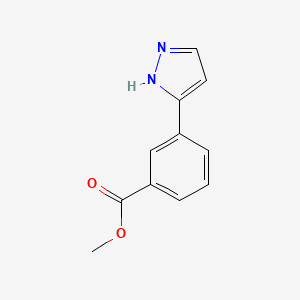

Methyl 3-(1H-pyrazol-3-YL)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(1H-pyrazol-3-YL)benzoate” is a chemical compound with the molecular formula C11H10N2O2 . It is also known as "Benzoic acid, 3-(1H-pyrazol-3-yl)-, methyl ester" .

Synthesis Analysis

The synthesis of “Methyl 3-(1H-pyrazol-3-YL)benzoate” and its derivatives has been a topic of interest in various research studies . For instance, a series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives were designed, synthesized, and evaluated as BRAFV600E inhibitors .Molecular Structure Analysis

The molecular structure of “Methyl 3-(1H-pyrazol-3-YL)benzoate” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)9-4-2-3-8(5-9)10-6-12-13-7-10/h2-7H,1H3, (H,12,13) .Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Methyl 3-(1H-pyrazol-3-YL)benzoate and its derivatives have shown promising antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a significant global health concern. Methyl 3-(1H-pyrazol-3-YL)benzoate derivatives (compounds 14 and 15) exhibited substantial inhibition effects against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression .

Antifungal Activity

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been pivotal in developing commercial fungicides. Notable examples include isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr. These compounds share structural similarities with Methyl 3-(1H-pyrazol-3-YL)benzoate .

Anti-Inflammatory and Analgesic Effects

Pyrazole-based compounds often exhibit anti-inflammatory and analgesic activities. Although specific data on Methyl 3-(1H-pyrazol-3-YL)benzoate are limited, exploring its potential in these areas could be worthwhile .

Safety and Hazards

The safety data sheets for similar compounds indicate that they may be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use these compounds only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .

Future Directions

Mechanism of Action

Target of Action

Methyl 3-(1H-pyrazol-3-YL)benzoate is a chemical compound with diverse applications in areas like drug discovery, organic synthesis, and material science. . Some related compounds, such as (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives, have been evaluated as BRAFV600E inhibitors , suggesting that Methyl 3-(1H-pyrazol-3-YL)benzoate may also interact with similar targets.

Biochemical Pathways

, it may affect the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Pharmacokinetics

21 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

properties

IUPAC Name |

methyl 3-(1H-pyrazol-5-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-3-8(7-9)10-5-6-12-13-10/h2-7H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBXXEWIFBAFNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1H-pyrazol-3-YL)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B2378450.png)

![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)

![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2378456.png)